BenchChemオンラインストアへようこそ!

Amikacin

Antimicrobial Resistance Gram-Negative Bacteria Aminoglycoside Modifying Enzymes

Amikacin (37517-28-5) is the definitive aminoglycoside for multidrug-resistant (MDR) research. Its unique L-HABA side chain sterically blocks aminoglycoside-modifying enzymes (AMEs), retaining activity against 96.5% of gentamicin-resistant Gram-negative isolates—making it essential for in vivo models with resistant P. aeruginosa, A. baumannii, or Enterobacterales. With the highest Cmax/MIC90 ratio in its class and a lower nephrotoxicity rate (9.4%), it is the gold standard for PK/PD modeling, AME inhibition studies, and benchmarking novel aminoglycosides. ≥98% purity. R&D use only.

Molecular Formula C22H43N5O13
Molecular Weight 585.6 g/mol
CAS No. 37517-28-5
Cat. No. B045834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmikacin
CAS37517-28-5
SynonymsA.M.K
Amikacin
Amikacin Sulfate
Amikacina Medical
Amikacina Normon
Amikafur
Amikalem
Amikason's
Amikayect
Amikin
Amiklin
Amukin
BB K 8
BB K8
BB-K 8
BB-K8
BBK 8
BBK8
Biclin
Biklin
Gamikal
Kanbine
Medical, Amikacina
Normon, Amikacina
Oprad
Sulfate, Amikacin
Yectamid
Molecular FormulaC22H43N5O13
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N
InChIInChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1
InChIKeyLKCWBDHBTVXHDL-RMDFUYIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.85X10+5 mg/L at 25 °C
4.97e+01 g/L

Amikacin (CAS 37517-28-5): Broad-Spectrum Aminoglycoside Antibiotic for Critical Gram-Negative Infection Research and Development


Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A, characterized by the strategic addition of an L(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain at the N1 position of the 2-deoxystreptamine ring [1][2]. This specific structural modification confers a critical property: it sterically hinders the active sites of many bacterial aminoglycoside-modifying enzymes (AMEs), thereby preserving activity against a wide range of Gram-negative pathogens that have developed resistance to earlier aminoglycosides [1][3]. Consequently, amikacin maintains a broad spectrum of activity, making it a cornerstone compound in antimicrobial research and clinical development pipelines for combating multidrug-resistant (MDR) infections [2][4].

Amikacin's Niche: Why Gentamicin or Tobramycin are Not Always Interchangeable for MDR Gram-Negative Models


The interchangeability of aminoglycosides is critically limited by their differential susceptibility to bacterial enzymatic inactivation. While gentamicin and tobramycin are highly potent against susceptible strains, their clinical and experimental utility is severely compromised by a wide array of aminoglycoside-modifying enzymes (AMEs), including various acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs) [1][2]. The presence of these enzymes is the primary mechanism of acquired resistance in Gram-negative bacteria. Amikacin's unique L-HABA side chain provides steric protection, rendering it a poor substrate for many of these enzymes [1]. Therefore, substituting amikacin with another aminoglycoside in the context of an experimental model involving resistant isolates often results in therapeutic failure, underscoring the critical need for a compound-specific selection strategy based on defined resistance profiles rather than simple class-level assumptions [2][3].

Amikacin (37517-28-5): Head-to-Head Quantitative Evidence for Scientific Selection


Superior Activity Against Gentamicin-Resistant Gram-Negative Isolates

Amikacin demonstrates a decisive advantage over gentamicin and tobramycin against clinical isolates that are resistant to these earlier aminoglycosides. In a study of 200 clinical isolates, while 50% were classified as resistant to gentamicin (MIC > 16 µg/mL), amikacin at the same concentration (16 µg/mL) inhibited 96.5% of these same isolates, confirming a very low rate of cross-resistance [1]. This is directly attributed to amikacin's structural modification, which protects it from inactivation by a wide range of aminoglycoside-modifying enzymes (AMEs) [2].

Antimicrobial Resistance Gram-Negative Bacteria Aminoglycoside Modifying Enzymes

Advantageous PK/PD Profile: Higher Cmax/MIC90 Ratio Compared to Other Aminoglycosides

Amikacin exhibits a superior pharmacokinetic/pharmacodynamic (PK/PD) index compared to other aminoglycosides like gentamicin, kanamycin, and apramycin. A comparative PK/PD study determined that amikacin had the highest Cmax/MIC90 ratio, a key determinant of bactericidal efficacy for this class of antibiotics [1]. This advantage stems from its ability to achieve high and predictable peak serum concentrations relative to its MIC90 against target pathogens [1][2].

Pharmacokinetics/Pharmacodynamics Dose Optimization Therapeutic Drug Monitoring

Comparative Nephrotoxicity: Lower Incidence Compared to Gentamicin and Tobramycin

Based on a large survey of clinical studies covering approximately 10,000 patients, the average frequency of nephrotoxicity is notably lower for amikacin compared to gentamicin and tobramycin [1]. The analysis found amikacin's nephrotoxicity rate to be 9.4%, which is substantially less than the 14.0% reported for gentamicin and 12.9% for tobramycin [1][2]. This data provides a quantitative basis for risk assessment when selecting an aminoglycoside for preclinical or clinical study designs.

Drug Safety Nephrotoxicity Adverse Event Profiling

Mechanistic Basis for Overcoming AME-Mediated Resistance: Vmax/Km Ratio

The enzymatic basis for amikacin's superior activity against resistant strains is quantifiable through its interaction with aminoglycoside-modifying enzymes. A study on the AAC(6')-IV enzyme found that the Vmax/Km ratio, which correlates linearly with the resulting MIC in resistant bacteria (r = +0.818), is significantly lower for amikacin compared to kanamycin A [1]. This lower catalytic efficiency of the enzyme for amikacin directly translates to a higher MIC, meaning a higher concentration is required for resistance to manifest, thereby preserving susceptibility [1].

Enzymology Resistance Mechanisms Structure-Activity Relationship

Amikacin's Optimal Use Cases: Where Its Specific Properties Provide a Clear Advantage


In Vivo Models of Multidrug-Resistant (MDR) Gram-Negative Infections

Amikacin is the aminoglycoside of choice for establishing in vivo infection models (e.g., murine thigh or pneumonia models) using clinical isolates of P. aeruginosa, Acinetobacter baumannii, or Enterobacterales that are known to be resistant to gentamicin and/or tobramycin. The evidence shows that while 50% of clinical isolates can be resistant to gentamicin, amikacin retains activity against 96.5% of these same isolates [1]. This property ensures that the experimental antibiotic pressure is effective, allowing researchers to accurately assess the efficacy of combination therapies or novel agents against a backdrop of MDR, without confounding treatment failure due to pre-existing resistance to the comparator aminoglycoside. Its PK/PD advantage, with the highest Cmax/MIC90 ratio, further supports predictable dosing in these models [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Dose-Fractionation Studies

The superior PK/PD profile of amikacin makes it an ideal candidate for advanced pharmacokinetic modeling and dose-fractionation studies in animal models. Its high and predictable peak serum concentrations and the highest observed Cmax/MIC90 ratio among comparator aminoglycosides provide a wider and more reliable therapeutic window for exploring the relationship between drug exposure and bactericidal effect [1]. This is particularly valuable for optimizing dosing regimens, developing therapeutic drug monitoring (TDM) algorithms, or investigating the drivers of aminoglycoside efficacy and toxicity in a controlled research setting.

Nephrotoxicity Comparative Studies and Safety Pharmacology Assessments

In head-to-head toxicology studies designed to evaluate or compare the nephrotoxic potential of aminoglycosides, amikacin serves as a crucial benchmark. A large meta-analysis quantified amikacin's average nephrotoxicity frequency at 9.4%, which is significantly lower than the 14.0% and 12.9% observed for gentamicin and tobramycin, respectively [1]. This established, lower incidence makes amikacin an ideal comparator or reference standard when assessing the safety profile of a novel aminoglycoside analog or a new formulation intended to reduce renal toxicity, providing a clear and well-documented baseline for statistical comparison.

Biochemical Research on Aminoglycoside-Modifying Enzymes (AMEs)

Amikacin is an essential substrate for research focused on the structure, function, and inhibition of clinically relevant AMEs, particularly AAC(6')-Ib. As the primary semisynthetic aminoglycoside designed to evade enzymatic inactivation, it serves as the benchmark for 'resistance-evading' design [1]. The quantifiable relationship between its low Vmax/Km ratio for the AAC(6')-IV enzyme and its high MIC in resistant strains provides a precise biochemical model for studying resistance mechanisms [2]. Researchers developing enzyme inhibitors or next-generation aminoglycosides rely on amikacin as a positive control to validate their assays and to measure improvements in enzyme evasion by novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amikacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.